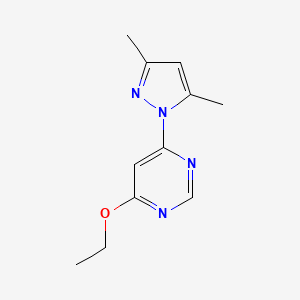![molecular formula C20H16N2O4 B5816520 N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has two furan rings attached to the phenyl ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is not well understood. However, it is believed to function as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It has also been suggested that it can interact with specific molecules through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low cytotoxicity and hemolytic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is its ability to act as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It also has low cytotoxicity and hemolytic activity, making it suitable for use in biological applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the study of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. One area of interest is the development of new polymer materials using this compound as a crosslinker. Another area of interest is the use of this compound in the development of molecularly imprinted polymers for the selective recognition of specific molecules. Additionally, the potential applications of this compound in the fields of drug delivery and tissue engineering should be explored further.
Métodos De Síntesis
The synthesis of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] can be achieved using different methods. One of the most commonly used methods is the reaction of 1,2-phenylenediamine with 2-furoyl chloride in the presence of a base. The product obtained is then reacted with acryloyl chloride to yield the final compound. Other methods include the reaction of 1,2-phenylenediamine with furfural and acryloyl chloride or the reaction of 1,2-phenylenediamine with 2-furancarboxaldehyde and acryloyl chloride.
Aplicaciones Científicas De Investigación
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] has been studied for its potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry. It has been used as a crosslinker in the synthesis of hydrogels and as a monomer in the synthesis of copolymers. It has also been used in the preparation of molecularly imprinted polymers for the selective recognition of specific molecules.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(11-9-15-5-3-13-25-15)21-17-7-1-2-8-18(17)22-20(24)12-10-16-6-4-14-26-16/h1-14H,(H,21,23)(H,22,24)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODVAOBVHVUME-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
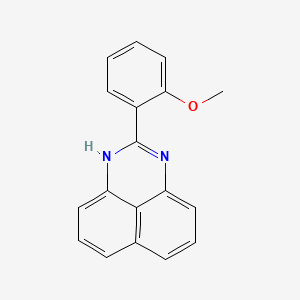
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

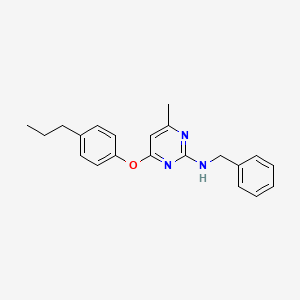
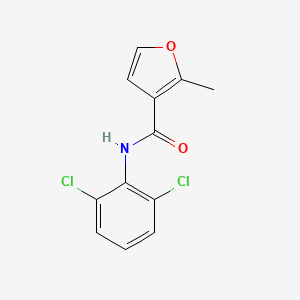
![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
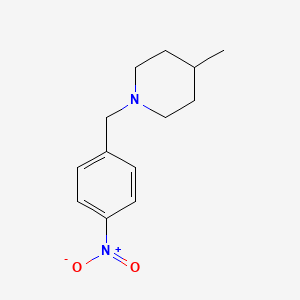
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
